

Trioctyldodecyl Citrate: A Technical Review for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trioctyldodecyl citrate*

Cat. No.: *B135358*

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CAS Number: 126121-35-5 IUPAC Name: tris(2-octyldodecyl) 2-hydroxypropane-1,2,3-tricarboxylate

This technical guide provides a comprehensive overview of the available scientific and technical data for **Trioctyldodecyl citrate**. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, and known applications. It is important to note that while this compound is well-documented for its use in the cosmetics industry, in-depth research into its applications in drug development, particularly for non-topical delivery systems, is limited in publicly accessible literature.

Chemical and Physical Properties

Trioctyldodecyl citrate is a large, branched-chain triester of citric acid and 2-octyldodecanol (a Guerbet alcohol).[1] Its structure imparts properties such as high thermal stability, low volatility, and excellent lubricity.[1] The majority of its applications stem from its function as an emollient, skin-conditioning agent, and plasticizer.[2][3]

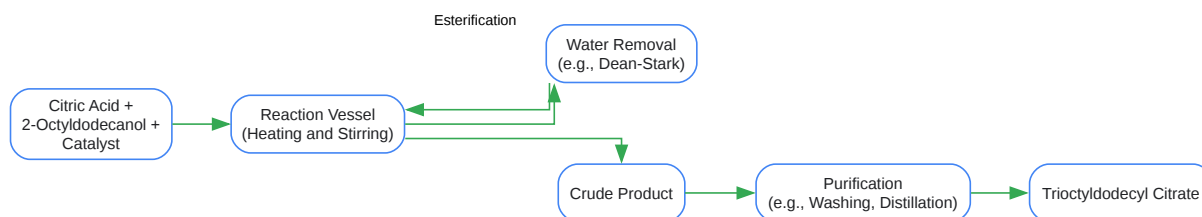
The following table summarizes the key physical and chemical properties of **Trioctyldodecyl citrate**.

Property	Value	Source(s)
Molecular Formula	C ₆₆ H ₁₂₈ O ₇	[4]
Molecular Weight	1033.7 g/mol	[4]
Appearance	Colorless transparent oily liquid	[5]
Melting Point	< 20 °C	[2]
Boiling Point	> 200 °C at 101.3 kPa	[2]
Density	890 kg/m ³ at 25 °C	[2]
Water Solubility	Expected to be low	[2]
Vapor Pressure	1x10 ⁻²⁹ kPa at 20 °C (Calculated)	[2]

Synthesis

A detailed experimental protocol for the synthesis of **Trioctyldodecyl citrate** is not readily available in peer-reviewed literature. However, based on patents for related citrate esters, a general synthesis pathway can be described. The process involves the esterification of citric acid with 2-octyldodecanol, typically in the presence of a catalyst and with the removal of water to drive the reaction to completion.

A generalized workflow for the synthesis is depicted below.



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Generalized Synthesis Workflow

Applications in Formulations

The primary application of **Trioctyldodecyl citrate** is in the cosmetics and personal care industry, where it functions as a skin conditioning agent and emollient.^[3] It is also used as a pigment dispersant in color cosmetics.^[6]

In the context of pharmaceutical sciences, its applications are less documented but include:

- Topical Formulations: As an emollient and oil-phase ingredient in creams and lotions.^[7]
- Plasticizer: Citrate esters, as a class, are used as non-toxic plasticizers for polymers in medical applications, such as PVC in blood bags and medical tubing, serving as an alternative to phthalates.^{[5][8]}

Toxicological Profile

The toxicological data for **Trioctyldodecyl citrate** is limited. A public report by the Australian Industrial Chemicals Introduction Scheme (NICNAS) provides a summary of key toxicological endpoints.^[2] It is important to note that the full, detailed study reports are not publicly available.

Endpoint	Result	Species	Source
Acute Oral Toxicity	LD ₅₀ > 5000 mg/kg bw	Rat	^[9]
Acute Dermal Toxicity	LD ₅₀ > 2000 mg/kg bw (analogue)	Rat	^[9]
Skin Irritation	Non-irritant (analogue)	Rabbit	^[9]
Eye Irritation	Slightly irritating (analogue)	Rabbit	^[9]
Skin Sensitization	May cause an allergic skin reaction	Human (GHS classification)	^[4]
Genotoxicity (Ames Test)	Not mutagenic	S. typhimurium	^[10]

Experimental Protocols

Detailed experimental protocols for the toxicological studies on **Trioctyldodecyl citrate** are not available in the public domain. However, the studies cited in regulatory reports generally follow standardized OECD guidelines. A general description of the likely methodologies is provided below.

Acute Oral Toxicity (General Protocol based on OECD Guideline 420)

This study aims to determine the short-term toxicity of a substance when administered in a single oral dose.

- **Test Animals:** Typically, a small number of rodents (e.g., rats) of a single sex are used in a stepwise procedure.
- **Dosage:** A starting dose is selected based on available information. The substance is administered by gavage.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of at least 14 days.
- **Necropsy:** At the end of the observation period, all animals are subjected to a gross necropsy.
- **Endpoint:** The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is determined. For **Trioctyldodecyl citrate**, the LD₅₀ was found to be greater than 5000 mg/kg body weight in rats, indicating low acute oral toxicity.^[9]

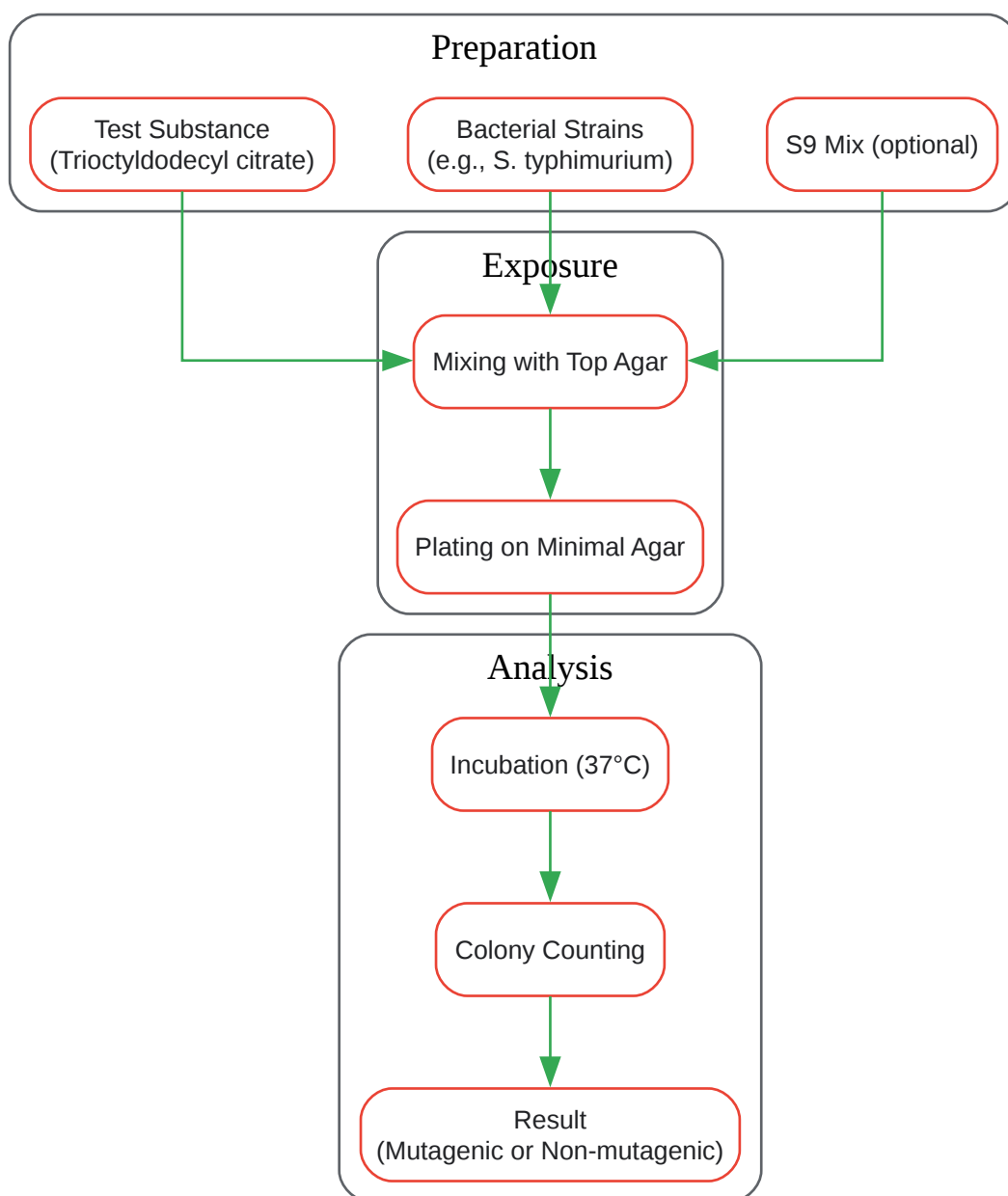
Bacterial Reverse Mutation Test (Ames Test - General Protocol based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.^[10]

- **Test System:** Several strains of *Salmonella typhimurium* and/or *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.

- Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[11]
- Method: In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate lacking the essential amino acid.[6]
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. **Trioctyldodecyl citrate** was found to be non-mutagenic in this assay.[10]

The workflow for a typical Ames test is outlined below.



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Ames Test Experimental Workflow

Signaling Pathways

There is no evidence in the scientific literature to suggest that **Trioctyldodecyl citrate** interacts with or modulates any biological signaling pathways. As a large, relatively inert ester, it is expected to function as an excipient with minimal direct pharmacological activity.

Conclusion and Research Gaps

Trioctyldodecyl citrate is a well-characterized cosmetic ingredient with a favorable safety profile for topical applications. Its physical properties make it a suitable emollient and plasticizer. For drug development professionals, its potential use as a plasticizer in medical polymers is of interest. However, there is a significant lack of publicly available, in-depth research on this compound for pharmaceutical applications beyond topical use. Key research gaps include:

- **Detailed Experimental Protocols:** The full methodologies for the summarized toxicological studies are not publicly accessible.
- **Excipient Performance:** There is a lack of quantitative data on its performance as an excipient in various drug formulations, such as its impact on drug release profiles, stability, and bioavailability.
- **Biocompatibility:** While considered safe for topical use, more extensive biocompatibility studies would be required for its use in parenteral or implantable drug delivery systems.

Further research is warranted to explore the full potential of **Trioctyldodecyl citrate** as a functional excipient in modern drug delivery systems.

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- To cite this document: BenchChem. [Trioctyldodecyl Citrate: A Technical Review for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135358#trioctyldodecyl-citrate-cas-number-126121-35-5-research]

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